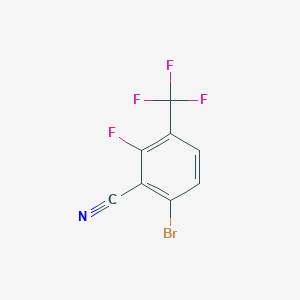

6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile

Description

6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile featuring bromine (Br), fluorine (F), and a trifluoromethyl (CF₃) group at positions 6, 2, and 3, respectively, on a benzene ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The electron-withdrawing nature of the Br, F, and CF₃ groups enhances its reactivity in cross-coupling reactions, while the nitrile group serves as a versatile functional handle for further derivatization .

Properties

Molecular Formula |

C8H2BrF4N |

|---|---|

Molecular Weight |

268.01 g/mol |

IUPAC Name |

6-bromo-2-fluoro-3-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C8H2BrF4N/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2H |

InChI Key |

LJJUXLAFIVYQOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)C#N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from appropriately substituted benzene derivatives. One common method involves the bromination of 2-fluoro-3-(trifluoromethyl)benzonitrile under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Products with different substituents replacing the bromine atom.

Reduction: Amines derived from the nitrile group.

Oxidation: Carboxylic acids or other oxidized forms of the compound.

Scientific Research Applications

6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and metabolic stability, making it a valuable compound in drug design .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile (referred to as the target compound ) with structurally similar benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Structural Similarity

Key analogs and their substituent differences are summarized below:

*Note: Molecular weight calculated based on analogous structures.

Key Observations:

Substituent Positioning :

- The target compound ’s CF₃ group at position 3 enhances steric bulk and electron withdrawal compared to compounds like 3-Bromo-2,5-difluorobenzonitrile , which lacks CF₃ but has an additional fluorine .

- Replacing Br with Cl (as in 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile ) reduces molecular weight and alters reactivity in nucleophilic substitutions .

This difference is critical in drug design, where lipophilicity affects membrane permeability . The methyl group in 4-Bromo-2-fluoro-6-methylbenzonitrile introduces steric hindrance but lacks the electron-withdrawing effects of CF₃, reducing its utility in electron-deficient aromatic systems .

Physicochemical Properties and Reactivity

- Lipophilicity : The CF₃ group in the target compound significantly increases logP compared to analogs with NH₂ or CH₃ groups, enhancing its suitability for hydrophobic environments .

- Reactivity : Bromine at position 6 (para to nitrile) facilitates Suzuki-Miyaura coupling reactions, whereas chlorine analogs require harsher conditions for cross-coupling .

- Stability: Storage under inert atmospheres (e.g., N₂) is recommended for brominated nitriles to prevent degradation, a requirement shared with 6-Amino-3-bromo-2-fluorobenzonitrile .

Biological Activity

6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article delves into its synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement of halogen substituents:

- Bromine at the 6-position

- Fluorine at the 2-position

- Trifluoromethyl group at the 3-position

These electronegative groups significantly influence its chemical properties, enhancing its reactivity and potential applications.

Synthesis

The synthesis of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile typically involves several key steps, including halogenation and nitrilation reactions. The specific pathways can vary based on the desired yield and purity.

Research indicates that compounds bearing trifluoromethyl groups often exhibit enhanced biological activity due to their strong electron-withdrawing nature. This characteristic can improve binding affinity to biological targets, leading to increased potency in therapeutic applications. For example, studies have shown that trifluoromethyl substitutions can enhance the inhibition of enzymes like reverse transcriptase by stabilizing essential interactions within the active site .

Interaction Studies

Interaction studies involving 6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile focus on its reactivity with various nucleophiles and electrophiles. The presence of multiple electronegative atoms enhances its electrophilic character, allowing it to participate in diverse chemical transformations. This property is crucial for assessing potential therapeutic effects against various biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of 6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile:

- Antiviral Activity : A study on related trifluoromethylated compounds demonstrated significant antiviral properties against HIV by inhibiting reverse transcriptase .

- Antidepressant Effects : Research has indicated that fluorinated compounds can enhance serotonin uptake inhibition, suggesting potential antidepressant effects .

- Cancer Research : Some structural analogs have shown promise in targeting cancer cell lines by inducing apoptosis through specific receptor interactions .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally similar to 6-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile:

| Compound Name | Key Features |

|---|---|

| 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile | Similar structure but with bromine at the 5-position; different reactivity patterns. |

| 2-Fluoro-6-(trifluoromethyl)benzonitrile | Contains similar trifluoromethyl and fluoro groups but lacks bromine; highlights different substitution effects. |

| 4-Bromo-3-(trifluoromethyl)benzonitrile | Similar trifluoromethyl group but different substitution pattern affecting reactivity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.